Thietan-3-ylmethanamine hydrochloride
Overview
Description
Thietan-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H10ClNS and a molecular weight of 139.65 g/mol . It is a white solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a thietane ring, a four-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thietan-3-ylmethanamine hydrochloride typically involves the reduction of thietane-3-carbonitrile. One common method includes the use of lithium aluminium hydride (LiAlH4) in diethyl ether as a reducing agent. The reaction is carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with water and sodium hydroxide to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Thietan-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thietan-3-ylmethanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its unique structure allows it to interact with specific enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Thietane: A simpler compound with a similar ring structure but without the amine group.
Methanamine: A basic amine without the thietane ring.
Thietan-3-ylmethanol: A related compound where the amine group is replaced by a hydroxyl group.
Uniqueness: Thietan-3-ylmethanamine hydrochloride is unique due to the presence of both the thietane ring and the amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research .
Properties
IUPAC Name |
thietan-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c5-1-4-2-6-3-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOJQEBYDJMTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-32-7 | |
Record name | 3-Thietanemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (thietan-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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